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Digallic acid is a polyphenol found in various plants and fruits. Recent scientific investigations have

identified it as a potent inhibitor of bacterial DNA gyrase and topoisomerase IV [1]. These enzymes are

essential type IIA topoisomerases required for bacterial DNA replication, transcription, and repair, making

them validated targets for antibiotic development. Digallic acid functions as a competitive inhibitor of the

ATPase activity of DNA gyrase, blocking the binding of ATP and halting the enzyme's catalytic cycle [1].

This mechanism is distinct from fluoroquinolone antibiotics, which stabilize the enzyme-DNA cleavage

complex.

Mechanism of Action: Enzyme Inhibition

The primary antibacterial mechanism of digallic acid involves the inhibition of bacterial DNA gyrase and

topoisomerase IV.
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Enzyme Inhibition by Digallic Acid: This diagram illustrates how digallic acid binds to the GyrB

subunit of DNA gyrase and the ParE subunit of topoisomerase IV, competing with ATP for its binding
site and preventing the energy-dependent supercoiling and decatenation of DNA [1].

Quantitative Inhibition Data

The inhibitory potency of digallic acid and related compounds against E. coli DNA gyrase and

topoisomerase IV is summarized in the table below [1].

Table 1: Inhibition of E. coli DNA Gyrase and Topoisomerase IV by Digallic Acid and Gallate Derivatives
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Compound DNA Gyrase IC₅₀ (µM) Topoisomerase IV IC₅₀ (µM)

Digallic Acid 1.9 - 2.0 7.3 - 8.0

Dodecyl Gallate 13.8 - 15.0 36.9 - 50.0

Octyl Gallate 26.0 - 50.0 41.2 - 50.0

Biphenyl Gallate 18.8 - 20.0 23.6 - 25.0

Butyl Gallate >100 >100

Gallic Acid >500 >500

Novobiocin (control) 0.45 - 0.5 4.3 - 10.0

The data shows that digallic acid is a highly effective dual-target inhibitor. The activity of gallate derivatives

is strongly influenced by the attached hydrophobic group, with longer chains (e.g., dodecyl) conferring

greater potency [1].

Protocol 1: DNA Gyrase/Topo IV Supercoiling Inhibition
Assay

This gel-based assay measures the inhibitor's ability to prevent DNA gyrase from supercoiling relaxed

plasmid DNA.

Workflow

RelaxedPlasmid ReactionMix Incubation37°C, 30 min GelAnalysis

No Inhibition:
Supercoiled DNA

Inhibition:
Relaxed DNA
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Materials and Reagents

Enzyme: E. coli DNA gyrase or topoisomerase IV.
DNA substrate: Relaxed plasmid DNA (e.g., pAB1_FL905).

Assay Buffer: 40 mM HEPES-KOH (pH 7.6), 10 mM magnesium acetate, 100 mM potassium
glutamate, 1 mM DTT, 1 mM ATP, 0.1 mg/mL BSA [1].

Test Compound: Digallic acid dissolved in DMSO or buffer.
Stop Solution: 1% SDS, 50% glycerol.

Equipment: Agarose gel electrophoresis apparatus, thermostat water bath.

Procedure

Prepare Reaction Mix: On ice, combine in a microcentrifuge tube:

20 µL of 2x Assay Buffer.
0.1 - 0.5 µg of relaxed plasmid DNA.

Digallic acid at desired concentration (e.g., 0-50 µM).
Nuclease-free water to a final volume of 39 µL.

Initiate Reaction: Add 1 µL of DNA gyrase (or topo IV) enzyme to the mix. Gently pipette to mix.
Incubate: Transfer the tube to a 37°C heat block or water bath for 30 minutes.

Stop Reaction: Add 5 µL of stop solution to terminate the reaction.
Analyze: Load the entire reaction onto a 1% agarose gel containing ethidium bromide (or a safer

alternative). Run the gel at a constant voltage (~100V) until adequate separation is achieved.
Visualize: Image the gel under UV light. Successful inhibition by digallic acid will result in the

plasmid remaining in the relaxed (slow-migrating) form, whereas the active enzyme will convert it to
the supercoiled (fast-migrating) form.

Protocol 2: Determination of Minimum Inhibitory
Concentration (MIC)

The broth microdilution method is the standard for determining the Minimum Inhibitory Concentration

(MIC), which is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism

[2] [3].
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Materials and Reagents

Test Compound: Digallic acid, sterile.
Bacterial Strains: e.g., Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA).

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate medium.
Equipment: Sterile 96-well U-bottom microtiter plates, multichannel pipettes, microplate shaker,

incubator.

Procedure

Compound Preparation: Prepare a stock solution of digallic acid in a suitable solvent (e.g., DMSO,

water) at a concentration that is at least 2x the highest test concentration (e.g., 512 µg/mL for a top
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test concentration of 256 µg/mL) [3].

Broth Dilution:
Dispense 100 µL of broth into all wells of columns 2-12 of the microtiter plate.

Add 100 µL of the 2x drug stock solution to the first column (wells A1-H1).
Using a multichannel pipette, perform a two-fold serial dilution from column 1 to column 10. Mix

the solution in column 1 by pipetting up and down 6-8 times, then transfer 100 µL to column 2.
Repeat this process to column 10, and discard 100 µL from column 10. Column 11 serves as

the growth control (no drug), and column 12 as the sterility control (no inoculum) [3].
Inoculum Preparation: Adjust the turbidity of a log-phase bacterial culture to a 0.5 McFarland

standard (~1-2 x 10⁸ CFU/mL). Further dilute this suspension in broth to achieve a final inoculum of
approximately 5 x 10⁵ CFU/mL [3].

Inoculation: Add 100 µL of the prepared inoculum to all wells from columns 1 to 11.
Incubation: Cover the plate and incubate at 37°C for 16-20 hours without shaking.

MIC Determination: After incubation, examine the wells for visible turbidity. The MIC is the lowest
concentration of digallic acid in the dilution series that completely inhibits visible bacterial
growth.

Technical Notes and Data Interpretation

Cellular Activity: Research indicates that octyl gallate and dodecyl gallate (lipophilic derivatives)

exhibit strong antimicrobial activities against S. aureus and MRSA [1]. The activity of gallic acid itself
can be enhanced through nano-formulations, which improve delivery and interaction with microbial

cells [4].
Enzyme vs. Cellular Activity: A compound's potency in enzyme assays (low IC₅₀) does not always

directly translate to low MIC values in whole-cell assays. Factors such as cell permeability, efflux
pumps, and metabolic stability significantly influence the final antibacterial effect [1] [5].

Cytotoxicity Assessment: For compounds intended for therapeutic use, it is crucial to evaluate
cytotoxicity against mammalian cell lines (e.g., HEK293, HeLa) using assays like CCK-8 or MTT to

determine a selective index [6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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